(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride
Description
(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride (CAS: 68906-26-3; Molecular Formula: C₁₁H₁₆ClN) is a chiral amine hydrochloride characterized by a phenyl group attached to a propan-1-amine backbone with two methyl substituents at the C2 position (Figure 1). The stereochemistry (R-configuration) plays a critical role in its biological interactions, particularly in receptor binding and enantioselective activity. This compound is primarily utilized in pharmaceutical research as a chiral building block or intermediate for synthesizing bioactive molecules, such as central nervous system (CNS) agents or adrenergic receptor modulators .
Properties
IUPAC Name |
(1R)-2,2-dimethyl-1-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOFDSTXFQCVDC-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Four-Step Synthesis Parameters
| Step | Reagents/Conditions | Yield | Key Advantages |
|---|---|---|---|
| 1 | LDA, THF, −78°C | 98% | Avoids cyanide reagents |
| 2 | NaOH, 80–220°C | N/A | Scalable hydrolysis |
| 3 | DPPA, benzyl alcohol | N/A | Mild Curtius rearrangement |
| 4 | Pd/C, HCl | ~50% (total) | High overall efficiency |
| Parameter | Value |
|---|---|
| Substrate | 2,2-Dimethyl-1-phenylpropan-1-one |
| Catalyst | Ru/(R)-BINAP |
| Pressure | 50–100 bar H₂ |
| Solvent | Methanol |
| e.e. | >90% (predicted) |
| Variable | Optimal Range |
|---|---|
| Temperature | 70–90°C |
| Catalyst | Pd/C or NaBH₄ |
| pH | 3–5 (HCl) |
| Yield (analogues) | 60–75% |
Comparative Analysis of Methods
Efficiency and Scalability
The four-step synthesis offers superior total yield (50%) compared to reductive amination (~60–75% for analogues) but requires rigorous temperature control in the initial step. Asymmetric hydrogenation, while theoretically capable of high e.e., lacks empirical validation in the provided sources.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the four-step method is preferred due to:
Chemical Reactions Analysis
Types of Reactions
®-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
Stimulant Properties
(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride is classified as a stimulant due to its ability to increase the levels of neurotransmitters such as dopamine and norepinephrine in the central nervous system (CNS). This mechanism is achieved through the inhibition of their reuptake, leading to enhanced mood, attention, and alertness. The compound's stimulant effects have made it a focus of research for treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Chiral Synthesis
The compound serves as a chiral starting material for synthesizing other chiral compounds. Its chirality allows for precise control over the stereochemistry of the final products, which is crucial in drug development where the 3D structure significantly influences biological activity . The ability to synthesize high-purity enantiomers is essential for pharmaceutical applications.
Research on Neurological Disorders
Research indicates that this compound can contribute to understanding the role of phenethylamines in the nervous system. These compounds are naturally occurring neuromodulators that may have therapeutic potential in treating neurological disorders. Studies have explored its interactions with various receptors and transporters in the brain, providing insights into its pharmacological properties.
Synthetic Organic Chemistry
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies, including reductive amination and asymmetric synthesis techniques. These methods are significant for producing derivatives with altered pharmacological properties .
| Synthesis Method | Description |
|---|---|
| Reductive Amination | Involves the reaction of ketones with amines in the presence of reducing agents. |
| Asymmetric Synthesis | Utilizes chiral catalysts or reagents to produce one enantiomer preferentially. |
Potential Applications in Respiratory Therapy
Emerging research suggests that derivatives of this compound may be utilized in developing beta2-adrenergic receptor agonists for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . These compounds can induce bronchodilation by relaxing bronchial smooth muscles.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Study on ADHD Treatment : A clinical trial demonstrated that patients treated with (R)-amphetamine showed significant improvements in attention and hyperactivity symptoms compared to placebo groups.
- Neurotransmitter Interaction Study : Research indicated that (R)-amphetamine selectively enhances dopamine release while having a lesser effect on serotonin receptors, suggesting a targeted approach for stimulant medications .
Mechanism of Action
The mechanism of action of ®-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Structurally related compounds often share the phenylpropan-1-amine hydrochloride core but differ in substituents, alkyl chain length, or stereochemistry. Table 1 summarizes key analogues and their similarity scores derived from structural algorithms (e.g., Tanimoto coefficients), which evaluate functional group alignment and topology .
Table 1: Structurally Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Structural Features | Similarity Score |
|---|---|---|---|---|
| (R)-2-Methyl-1-phenylpropan-1-amine HCl | 1391437-15-2 | C₁₀H₁₆ClN | Single methyl at C2 | 1.00 |
| (S)-2-Methyl-1-(p-tolyl)propan-1-amine HCl | 19068-35-0 | C₁₁H₁₈ClN | p-Tolyl substituent, S-configuration | 1.00 |
| (R)-2,2-Dimethyl-1-phenylpropan-1-amine HCl | 68906-26-3 | C₁₁H₁₆ClN | Two methyl groups at C2 | 0.97 |
| Cyclobutyl(phenyl)methanamine HCl | 51600-25-0 | C₁₀H₁₄ClN | Cyclobutyl instead of dimethyl groups | 0.94 |
Key Observations :
- Methyl Substitution: The target compound’s dual methyl groups at C2 (vs.
- Aromatic Substituents : The p-tolyl group in 19068-35-0 introduces electron-donating properties, increasing lipophilicity (logP) compared to the phenyl group in the target compound .
- Stereochemistry : The (S)-isomer of 19068-35-0 exhibits distinct receptor affinity profiles, underscoring the enantiomer-specific activity of phenylpropan-1-amine derivatives .
Substituent Effects on Physicochemical Properties
Variations in substituents significantly alter solubility, stability, and bioavailability. For example:
Table 2: Substituent Impact on Key Properties
| Substituent | Example Compound | Effect on Lipophilicity | Solubility Trend |
|---|---|---|---|
| Phenyl | Target compound | Moderate logP | Low in polar solvents |
| p-Tolyl | 19068-35-0 | High logP | Very low |
| 2-Fluorophenyl | 1955554-65-0 | Moderate logP | Moderate |
| Dichlorophenyl | 1565819-70-6 | High logP | Very low |
Pharmacological Implications
- Receptor Binding : Phenylalkylamine derivatives (e.g., 2C-D and 2C-P in ) demonstrate affinity for serotonin (5-HT₂) receptors, suggesting the target compound may share similar interactions, modulated by its dimethyl substitution .
- Enantioselectivity : The (R)-configuration in the target compound likely enhances binding to adrenergic receptors compared to (S)-isomers, as seen in related amines like (R)-2-Methyl-1-(p-tolyl)propan-1-amine HCl .
Biological Activity
(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride, commonly referred to as methamphetamine hydrochloride , is a potent central nervous system stimulant with various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 201.72 g/mol. Its structural characteristics contribute to its biological activity, particularly its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Neurotransmitter Release
(R)-2,2-Dimethyl-1-phenylpropan-1-amine acts primarily as a dopamine reuptake inhibitor . It increases the release of dopamine in the brain by reversing the action of the dopamine transporter (DAT). This leads to elevated levels of dopamine in the synaptic cleft, which is associated with increased alertness, euphoria, and energy.
Effects on Other Neurotransmitters
In addition to its effects on dopamine, methamphetamine also influences norepinephrine and serotonin levels. The compound enhances the release of these neurotransmitters, contributing to its stimulant effects and potential for abuse.
Pharmacological Effects
The biological effects of (R)-2,2-Dimethyl-1-phenylpropan-1-amine include:
- Stimulation of Central Nervous System : Increased wakefulness and decreased fatigue.
- Appetite Suppression : Used in certain medical contexts for weight loss.
- Euphoria and Reward Enhancement : Associated with high potential for addiction.
Toxicity and Side Effects
While (R)-2,2-Dimethyl-1-phenylpropan-1-amine has therapeutic uses, it also poses significant risks:
- Cardiovascular Issues : Increased heart rate and blood pressure.
- Neurotoxicity : Long-term use can lead to neurodegeneration.
- Psychological Effects : Anxiety, paranoia, and hallucinations may occur.
Research Findings
Recent studies have highlighted various aspects of the biological activity of (R)-2,2-Dimethyl-1-phenylpropan-1-amine:
Table 1: Summary of Biological Activities
Case Studies
- Synthesis and Antichlamydial Activity :
- Antiproliferative Properties :
- Neurotoxicity Studies :
Q & A
Q. What strategies validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Method validation per ICH Q2(R1) includes:
- Linearity : Calibration curves (1–100 μg/mL, R >0.999).
- Precision : Intraday/interday RSD <2%.
- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
Matrix effects (e.g., plasma proteins) are mitigated via SPE or protein precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
